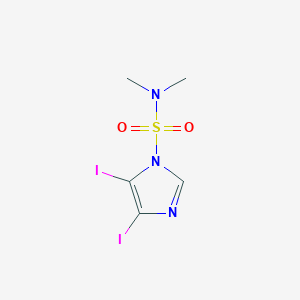

N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-diiodo-N,N-dimethylimidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7I2N3O2S/c1-9(2)13(11,12)10-3-8-4(6)5(10)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCLUKJLHQKEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=NC(=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7I2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378425 | |

| Record name | 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198127-92-3 | |

| Record name | 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide?

An In-depth Technical Guide to N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide

Abstract

This compound is a halogenated heterocyclic compound featuring a unique combination of a di-iodinated imidazole core and an N,N-dimethylsulfonamide group. This guide provides a comprehensive technical overview of its properties, a plausible synthetic route, predicted spectral data, and a discussion of its potential applications based on the established activities of its structural moieties. The presence of iodine atoms offers opportunities for further functionalization via cross-coupling reactions, while the sulfonamide group is a well-known pharmacophore. This molecule, therefore, represents a promising scaffold for research in medicinal chemistry, coordination chemistry, and materials science.

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous biologically active compounds, including the amino acid histidine and many FDA-approved drugs.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] The introduction of halogen atoms, particularly iodine, onto the imidazole ring not only modulates its electronic properties but also provides a versatile handle for synthetic transformations.[6] Furthermore, the sulfonamide functional group is a classic pharmacophore, integral to a wide range of therapeutics, from antibacterial sulfa drugs to diuretics and anticancer agents.[3]

This compound (Figure 1) merges these key features. The di-iodinated scaffold suggests potential as a precursor for more complex molecules through reactions like Suzuki or Sonogashira couplings. The N-sulfonyl group influences the electronic nature of the imidazole ring and imparts characteristics of the sulfonamide drug class. While this specific molecule is not extensively documented in peer-reviewed literature, this guide synthesizes available data on its precursors and related analogues to provide a robust technical profile for researchers.

Figure 1. Chemical Structure.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known and predicted properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source / Rationale |

| IUPAC Name | 4,5-diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | Fluorochem[7] |

| CAS Number | 198127-92-3 | Fluorochem[7] |

| Molecular Formula | C₅H₇I₂N₃O₂S | Fluorochem[7] |

| Molecular Weight | 426.99 g/mol | Fluorochem[7] |

| Appearance | Predicted: White to off-white or light yellow solid | Inferred from related compounds like N,N-Dimethyl-1H-imidazole-1-sulfonamide.[8] |

| Melting Point | Predicted: >150 °C | The precursor 4,5-diiodo-1H-imidazole has a high melting point. The addition of the bulky sulfonamide group would likely increase this further. |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Acetone); sparingly soluble in alcohols; insoluble in water. | General solubility trends for halogenated heterocyclic compounds and sulfonamides. |

| LogP | 1.077 | Fluorochem[7] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 7.8-8.0 (s, 1H, H-2 of imidazole), δ 2.9-3.1 (s, 6H, N(CH₃)₂) |

| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 140-145 (C-2), δ 90-95 (C-4/C-5), δ 38-42 (N(CH₃)₂) |

| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic stretch), ~1380 & ~1170 (S=O asymmetric and symmetric stretch), ~1450 (C=N stretch) |

| Mass Spec (EI) | m/z (%): 427 [M⁺], 320 [M - N(CH₃)₂SO₂]⁺, 193 [M - I - N(CH₃)₂SO₂]⁺, 107 [N(CH₃)₂SO]⁺ |

Synthesis and Mechanism

Step 1: Synthesis of 4,5-diiodo-1H-imidazole

The synthesis of the di-iodinated precursor is well-documented and involves the direct iodination of imidazole.[6] This reaction proceeds via electrophilic substitution on the electron-rich imidazole ring.

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve imidazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Add a base, such as sodium hydroxide (3.0 eq), to the solution to deprotonate the imidazole, forming the more nucleophilic imidazolate anion.[6]

-

In a separate flask, dissolve elemental iodine (I₂) (2.0 eq) in THF.

-

Slowly add the iodine solution dropwise to the cooled imidazole solution. The reaction is typically rapid.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,5-diiodo-1H-imidazole, which can be purified by recrystallization.[6]

-

Step 2: Sulfonylation of 4,5-diiodo-1H-imidazole

The second step involves the reaction of the di-iodinated imidazole with N,N-dimethylsulfamoyl chloride. This is a nucleophilic substitution reaction where the deprotonated nitrogen of the imidazole attacks the electrophilic sulfur atom of the sulfamoyl chloride.[9]

-

Protocol:

-

Suspend 4,5-diiodo-1H-imidazole (1.0 eq) in a dry, aprotic solvent like acetonitrile or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq) or triethylamine (TEA, 1.2 eq), to the suspension and stir for 15-30 minutes to form the imidazolate anion.

-

Cool the reaction mixture in an ice bath.

-

Slowly add N,N-dimethylsulfamoyl chloride (1.1 eq) to the reaction mixture.[10]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Figure 2. Proposed synthetic workflow for this compound.

Potential Applications and Biological Activity

While specific biological data for this compound is not available, its structural components suggest several areas of potential application.

Medicinal Chemistry

The combination of an imidazole ring and a sulfonamide moiety points towards potential therapeutic applications.

-

Antibacterial/Antifungal Activity: Sulfonamides are a well-established class of antibacterial agents.[3] Imidazole-containing drugs, such as ketoconazole, are potent antifungals.[11] The synergistic combination of these two pharmacophores could lead to novel antimicrobial agents. Research on other imidazole sulfonamides has demonstrated promising activity against various bacterial strains.[3][12]

-

Anticancer Potential: Many imidazole derivatives have been investigated as anticancer agents, acting through various mechanisms such as kinase inhibition.[1] The sulfonamide group is also present in several anticancer drugs. The di-iodo substitution pattern could enhance lipophilicity, potentially improving cell membrane permeability, and may also engage in halogen bonding with biological targets.

-

Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and is a key feature of carbonic anhydrase inhibitors. The imidazole ring itself is a common coordinating group in metalloenzymes. This suggests the molecule could be explored as an inhibitor for various metalloenzymes.

References

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. chemimpex.com [chemimpex.com]

- 9. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]

- 10. N,N-二甲胺基磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 12. mdpi.com [mdpi.com]

N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide synthesis pathway

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide

Executive Summary

This guide provides a comprehensive, two-step synthesis pathway for this compound, a specialized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The synthesis begins with the direct di-iodination of the imidazole ring, followed by the strategic installation of an N,N-dimethylsulfonamide group at the N-1 position. This document details the underlying chemical principles, step-by-step experimental protocols, and the rationale behind key procedural choices, offering researchers and drug development professionals a robust and reproducible methodology.

Introduction: Strategic Importance of Functionalized Imidazoles

The imidazole nucleus is a cornerstone of biologically active molecules, found in essential amino acids like histidine and numerous pharmaceutical agents.[1][2] Its unique amphoteric nature allows for diverse chemical modifications, making it a privileged scaffold in drug discovery.[1][3] The introduction of halogen atoms, particularly iodine, onto the imidazole ring dramatically enhances its synthetic utility. Iodo-imidazoles are key precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] These reactions enable the construction of complex molecular architectures from simple, functionalized building blocks.[5]

The N,N-dimethylsulfonamide moiety is a critical functional group in medicinal chemistry. Its incorporation can modulate a molecule's physicochemical properties, including solubility, metabolic stability, and receptor binding affinity. The synthesis of this compound, therefore, creates a trifunctional building block, presenting orthogonal handles for subsequent chemical elaboration at the iodine-bearing carbons and the sulfonamide group.

This guide presents an efficient and scalable two-step synthesis, beginning with the preparation of the key intermediate, 4,5-diiodo-1H-imidazole, and culminating in the final N-sulfonylation to yield the target compound.

Overall Synthesis Pathway

The synthesis is achieved in two distinct stages:

-

Electrophilic Iodination: Direct conversion of imidazole to 4,5-diiodo-1H-imidazole.

-

Nucleophilic N-Sulfonylation: Reaction of the di-iodinated intermediate with N,N-dimethylsulfamoyl chloride.

References

Spectroscopic Profile of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide: A Predictive and Interpretive Guide

Introduction

N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide is a halogenated heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the imidazole and sulfonamide scaffolds in various therapeutic agents. A thorough understanding of its molecular structure and purity is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of such novel compounds.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to construct a detailed predictive profile. This approach offers researchers a robust framework for the identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in extensive literature research and are designed to be a practical resource for scientists in the field.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound dictates its expected spectroscopic behavior. The key structural features include a di-iodinated imidazole ring, a sulfonamide linkage, and two methyl groups on the sulfonamide nitrogen.

DOT Script for Molecular Structure

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of structurally similar compounds.[1][2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 8.0 | Singlet | 1H | H-2 (imidazole) | The proton at the C-2 position of the imidazole ring is expected to be a singlet. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the sulfonamide group. |

| ~2.9 - 3.2 | Singlet | 6H | N(CH₃)₂ | The six protons of the two methyl groups on the sulfonamide nitrogen are chemically equivalent and will appear as a sharp singlet. The chemical shift is typical for N-methyl groups of a sulfonamide. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~135 - 140 | C-2 | This carbon is deshielded due to its position between two nitrogen atoms. |

| ~90 - 100 | C-4 & C-5 | The carbons bearing the iodine atoms are expected to have significantly shifted and potentially broadened signals due to the heavy atom effect of iodine. Their chemical shifts will be lower than in non-iodinated imidazoles. |

| ~38 - 42 | N(CH₃)₂ | The chemical shift for the N,N-dimethyl carbons is in the expected range for sulfonamides. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 250 ppm, centered around 100 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectra. Reference the spectra to the residual solvent peak.

DOT Script for NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3100-3150 | Medium | C-H stretch | Imidazole C-H |

| ~1350-1380 | Strong | Asymmetric SO₂ stretch | Sulfonamide |

| ~1160-1180 | Strong | Symmetric SO₂ stretch | Sulfonamide |

| ~1450-1550 | Medium-Strong | C=C and C=N stretching | Imidazole ring |

| ~950-1050 | Medium | S-N stretch | Sulfonamide |

The presence of strong absorption bands for the symmetric and asymmetric stretching of the SO₂ group is a key diagnostic feature for the sulfonamide moiety.[4] The vibrations of the di-iodinated imidazole ring will also contribute to the fingerprint region of the spectrum.[5]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest method.

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The nominal molecular weight of this compound is 427 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed.

-

Isotope Pattern: The presence of two iodine atoms will result in a characteristic isotope pattern for the molecular ion and any iodine-containing fragments.

-

Key Fragmentation Pathways: Sulfonamides are known to undergo characteristic fragmentation patterns.[6][7][8] Expected fragmentations include:

-

Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 363.[7]

-

Cleavage of the S-N bond: Cleavage of the bond between the sulfur and the imidazole nitrogen could lead to fragments corresponding to the [imidazole-I₂]⁺ radical cation and the [SO₂N(CH₃)₂]⁺ cation.

-

Loss of methyl groups: Loss of one or both methyl groups from the dimethylamino moiety is also a possible fragmentation pathway.

-

| m/z (predicted) | Proposed Fragment |

| 427 | [M]⁺ |

| 363 | [M - SO₂]⁺ |

| 318 | [C₃HI₂N₂]⁺ |

| 108 | [SO₂N(CH₃)₂]⁺ |

DOT Script for Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire a full scan mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-600).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed masses and isotope patterns with the predicted values.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data, based on established spectroscopic principles and analysis of related compounds, offers a valuable resource for the characterization and structural verification of this molecule. The provided experimental protocols outline standard procedures for acquiring high-quality spectroscopic data. It is anticipated that this guide will serve as a practical tool for researchers and scientists engaged in the synthesis and application of this and similar heterocyclic compounds.

References

- 1. rsc.org [rsc.org]

- 2. ripublication.com [ripublication.com]

- 3. N,N-Dimethyl-1H-imidazole-1-sulfonamide | CAS#:78162-58-0 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 6. PubChemLite - N,n-dimethyl 4-iodo-1h-imidazole-1-sulfonamide (C5H8IN3O2S) [pubchemlite.lcsb.uni.lu]

- 7. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. op.niscpr.res.in [op.niscpr.res.in]

An In-depth Technical Guide on the Putative Biological Mechanisms of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide is a novel small molecule with significant therapeutic potential, predicated on the confluence of its distinct structural motifs: a di-iodinated imidazole core, an N,N-dimethylated sulfonamide group, and the linkage between them. While direct empirical data on this specific molecule is nascent, a robust mechanistic framework can be postulated based on extensive research into its constituent chemical functionalities. This guide synthesizes current knowledge to propose two primary, plausible mechanisms of action: inhibition of carbonic anhydrases and modulation of protein kinase signaling cascades. We provide a detailed scientific rationale for each proposed mechanism, comprehensive experimental protocols for their validation, and visual diagrams to elucidate complex pathways and workflows. This document is intended to serve as a foundational resource for researchers investigating the therapeutic applications of this and related compounds.

Introduction: Deconstructing the Therapeutic Potential

The therapeutic efficacy of a small molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. This compound is a compelling subject for investigation due to the convergence of several pharmacologically significant moieties.

-

The Imidazole Scaffold: The imidazole ring is a cornerstone of medicinal chemistry, present in numerous endogenous molecules and therapeutic agents. Its aromaticity and the presence of two nitrogen atoms allow it to participate in a wide range of non-covalent interactions, including hydrogen bonding and metal coordination, making it a versatile scaffold for engaging biological targets.[1][2][3] Imidazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][4][5]

-

The Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore, most famously in the context of antibacterial sulfa drugs. In contemporary drug discovery, it is recognized as a potent zinc-binding group, leading to the inhibition of various metalloenzymes.[6][7][8] Furthermore, sulfonamide-containing compounds have been developed as inhibitors of protein kinases and other enzyme classes.[9][10][11]

-

Di-iodo Substitution: The presence of two iodine atoms on the imidazole ring is anticipated to significantly influence the molecule's biological activity. Halogenation can enhance lipophilicity, thereby improving membrane permeability. Moreover, iodine can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to high-affinity binding with biological targets.

-

N,N-Dimethylation of the Sulfonamide: While primary sulfonamides (with an unsubstituted -SO₂NH₂) are classic carbonic anhydrase inhibitors, N-substitution can modulate potency and selectivity.[12] The N,N-dimethyl group may sterically hinder binding to some targets while promoting interactions with others, potentially leading to a more selective pharmacological profile.

Given these structural features, we will now explore the two most probable mechanisms of action for this compound in biological systems.

Putative Mechanism of Action I: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[13][14][15][16] The sulfonamide moiety is the archetypal inhibitor of CAs.[7][8]

Scientific Rationale

The proposed mechanism of CA inhibition by this compound is predicated on the coordination of the sulfonamide group to the zinc ion (Zn²⁺) within the enzyme's active site.[6] In the case of a secondary sulfonamide, the negatively charged nitrogen of the sulfonamide group would form a coordination bond with the zinc ion.[12] This binding event displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity. The di-iodinated imidazole ring would likely extend into the active site cavity, forming hydrophobic and potentially halogen bonding interactions with amino acid residues, which could enhance binding affinity and contribute to isoform selectivity.

Experimental Validation

A multi-tiered approach is recommended to validate the hypothesis of carbonic anhydrase inhibition.

Table 1: Experimental Protocols for Validating Carbonic Anhydrase Inhibition

| Experiment | Objective |

| In Vitro Enzyme Inhibition Assay | To determine the inhibitory potency (IC₅₀ or Kᵢ) of the compound against various CA isoforms. |

| Isothermal Titration Calorimetry (ITC) | To characterize the thermodynamic parameters of the binding interaction between the compound and the target CA. |

| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding. |

This is a highly sensitive method to measure the inhibition of CA-catalyzed CO₂ hydration.

-

Reagents and Buffers:

-

Purified recombinant human CA isoforms (e.g., CA I, II, IX, XII).

-

This compound stock solution in DMSO.

-

HEPES buffer (pH 7.5).

-

Phenol red as a pH indicator.

-

CO₂-saturated water.

-

-

Procedure:

-

Pre-incubate varying concentrations of the test compound with a fixed concentration of the CA isoform in HEPES buffer for 15 minutes at room temperature.

-

Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing phenol red in a stopped-flow instrument.

-

Monitor the change in absorbance of phenol red over time as the pH decreases due to proton formation from CO₂ hydration.

-

Calculate the initial rates of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Putative Mechanism of Action II: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[17][18][19] Sulfonamide-containing molecules have been successfully developed as protein kinase inhibitors.[9][10][11]

Scientific Rationale

The proposed mechanism of protein kinase inhibition involves the binding of this compound to the ATP-binding pocket of a specific kinase. Most kinase inhibitors are ATP-competitive. The imidazole ring can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for many inhibitors. The di-iodo substituents and the N,N-dimethylsulfonamide moiety would likely occupy adjacent hydrophobic pockets within the active site, contributing to binding affinity and selectivity. The specific kinase or family of kinases targeted would depend on the precise shape and electrostatic complementarity between the compound and the ATP-binding site.

Experimental Validation

A systematic approach is necessary to identify the potential kinase targets and validate the inhibitory activity.

Table 2: Experimental Protocols for Validating Protein Kinase Inhibition

| Experiment | Objective |

| Kinome-wide Profiling | To screen the compound against a large panel of kinases to identify potential targets. |

| In Vitro Kinase Assay | To determine the IC₅₀ value for the identified hit kinases. |

| Cell-based Phosphorylation Assay | To assess the ability of the compound to inhibit the phosphorylation of a specific kinase substrate in a cellular context. |

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[20]

-

Reagents and Buffers:

-

Purified recombinant kinase and its specific substrate.

-

This compound stock solution in DMSO.

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.).

-

ATP.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

-

Procedure:

-

Set up kinase reactions in a 96-well plate containing the kinase, its substrate, and varying concentrations of the test compound in the kinase reaction buffer.

-

Initiate the reactions by adding ATP and incubate for a defined period at the optimal temperature for the kinase.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Convert the ADP produced to ATP by adding the Kinase Detection Reagent, which also contains luciferase and luciferin.

-

Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

Summary and Future Directions

This compound represents a promising chemical scaffold with the potential to modulate key biological pathways through the inhibition of carbonic anhydrases and/or protein kinases. The scientific rationale for these putative mechanisms is strong, based on the well-established roles of its constituent functional groups. The experimental workflows detailed in this guide provide a clear and robust strategy for validating these hypotheses, from initial in vitro screening to confirmation of target engagement and pathway modulation in a cellular context.

Future research should focus on the systematic execution of these validation experiments. Positive results would warrant further investigation into the structure-activity relationships of this class of compounds, with the aim of optimizing potency, selectivity, and pharmacokinetic properties. Ultimately, a thorough understanding of the molecular mechanism of action of this compound will be crucial for its successful development as a novel therapeutic agent.

References

- 1. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. reactionbiology.com [reactionbiology.com]

- 20. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide: Synthesis, Properties, and Potential Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide, a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document constructs a scientifically rigorous profile based on the well-established chemistry of its constituent moieties: the 4,5-diiodo-1H-imidazole core and the N,N-dimethylsulfonamide group. We will delve into a hypothesized history of its discovery, detailed synthetic protocols, physicochemical properties, and a discussion of its potential as a bioactive agent. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel heterocyclic compounds.

Introduction and Hypothesized Genesis

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a wide range of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Halogenation of the imidazole ring, particularly with iodine, can significantly modulate its physicochemical and pharmacological properties, including lipophilicity and binding affinity to biological targets.[3] The 4,5-diiodo-1H-imidazole core, a key building block, is a well-documented intermediate in organic synthesis.[4][5]

The sulfonamide functional group is another critical pharmacophore, famously associated with the first generation of antibiotics and continuing to be a vital component in a diverse array of modern therapeutics, including diuretics, anticonvulsants, and anticancer agents.[6][7] The N,N-dimethylsulfonamide moiety, specifically, is often introduced to fine-tune solubility, metabolic stability, and target engagement.

The synthesis of this compound can be logically inferred as a deliberate effort by medicinal chemists to merge these two pharmacologically significant scaffolds. The rationale would be to explore the synergistic effects of a di-iodinated imidazole core with a sulfonamide group, aiming to discover novel compounds with potentially enhanced or unique biological activities. It is likely that this compound was first synthesized as part of a larger library of halogenated imidazole-sulfonamides during a screening campaign for new antibacterial, antifungal, or anticancer agents.[1][7]

Synthesis and Characterization

The synthesis of this compound is a two-step process, beginning with the synthesis of the 4,5-diiodo-1H-imidazole precursor, followed by the sulfonylation of the imidazole nitrogen.

Step 1: Synthesis of 4,5-diiodo-1H-imidazole

The preparation of 4,5-diiodo-1H-imidazole is typically achieved through the direct iodination of imidazole in an alkaline medium.[4][8]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

In a separate beaker, dissolve elemental iodine in a suitable organic solvent such as tetrahydrofuran (THF).[4]

-

Slowly add the iodine solution dropwise to the cooled imidazole solution with vigorous stirring.

-

Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4,5-diiodo-1H-imidazole.

Step 2: Synthesis of this compound

The final product is synthesized by the reaction of 4,5-diiodo-1H-imidazole with N,N-dimethylsulfamoyl chloride in the presence of a base.[9][10]

Experimental Protocol:

-

Suspend 4,5-diiodo-1H-imidazole in an aprotic solvent (e.g., acetonitrile or dichloromethane) in a dry, inert atmosphere.

-

Add a non-nucleophilic base, such as triethylamine or potassium carbonate, to the suspension.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of N,N-dimethylsulfamoyl chloride in the same solvent to the cooled suspension.[11]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the salt byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the title compound, largely inferred from its structure and data on related compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₇I₂N₃O₂S | Calculated |

| Molecular Weight | 426.99 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons | Inferred |

| Melting Point | Not available; expected to be a solid with a defined melting point | - |

| pKa | The imidazole nitrogen is expected to be weakly basic, while the sulfonamide proton is weakly acidic. | Inferred |

Potential Applications in Drug Development

Given the pharmacological pedigree of its constituent parts, this compound is a candidate for investigation in several therapeutic areas.

Antimicrobial Activity

Both imidazole and sulfonamide derivatives have a long history as antimicrobial agents.[1][12] The sulfonamide moiety can act as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] The di-iodo-imidazole core could contribute to antimicrobial activity through various mechanisms, including disruption of cellular membranes or inhibition of other key enzymes. This dual-pharmacophore approach could lead to a compound with a broad spectrum of activity or a novel mechanism of action that could circumvent existing resistance pathways.

Anticancer Activity

Many imidazole and sulfonamide derivatives have been investigated as anticancer agents.[7][13] They are known to target various pathways involved in cancer progression, such as cell cycle regulation, angiogenesis, and signal transduction. The di-iodinated imidazole scaffold, in particular, has been explored for its potential to inhibit kinases or other enzymes involved in cancer cell proliferation. The sulfonamide group can be tailored to interact with specific targets, such as carbonic anhydrase, which is overexpressed in many tumors.[6]

Hypothetical Signaling Pathway Inhibition:

Caption: Hypothetical inhibition of a cancer cell signaling pathway.

Conclusion and Future Directions

This compound represents a logical convergence of two highly successful pharmacophores. While its specific discovery and history are not prominently documented, its synthesis is straightforward based on established chemical principles. The potential for this molecule to exhibit interesting biological activities, particularly in the realms of antimicrobial and anticancer research, is significant. Future work should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological properties through in vitro and in vivo screening assays. Such studies will be crucial in determining if this rationally designed molecule holds promise as a lead compound for the development of new therapeutics.

References

- 1. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpsonline.com [wjpsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 9. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]

- 10. researchgate.net [researchgate.net]

- 11. N,N-Dimethylsulfamoyl chloride 99 13360-57-1 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Biological evaluation of 4,5-diarylimidazoles with hydroxamic acid appendages as novel dual mode anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's chemical structure, proposes a detailed synthetic pathway, and explores its potential stereochemical properties.

This compound is a substituted imidazole with the chemical formula C₅H₇I₂N₃O₂S.[1] Its structure is characterized by a five-membered imidazole ring di-iodinated at positions 4 and 5. A dimethylsulfonamide group is attached to the nitrogen atom at position 1 of the imidazole ring.

The IUPAC name for this compound is 4,5-diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide.[2] It is registered under the CAS Number 198127-92-3.[1][2] The imidazole ring is an aromatic heterocycle, and the presence of two bulky iodine atoms and a sulfonamide group significantly influences its electronic properties and steric hindrance.[3]

Key Structural Features:

-

Imidazole Core: A planar, aromatic five-membered ring containing two nitrogen atoms, which is a common scaffold in many biologically active molecules.[3][4]

-

Diiodo Substitution: Two iodine atoms are attached to the C4 and C5 positions of the imidazole ring. These heavy halogen atoms significantly increase the molecular weight and can participate in halogen bonding.[5]

-

N,N-Dimethylsulfonamide Group: This functional group is attached to the N1 position of the imidazole ring and is known to influence the molecule's solubility and biological activity.[6][7]

Below is a 2D representation of the chemical structure:

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. N,N-Dimethyl-1H-imidazole-1-sulfonamide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. op.niscpr.res.in [op.niscpr.res.in]

An In-depth Technical Guide to N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide: A Molecule of Untapped Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide stands as a molecule of significant interest at the confluence of heterocyclic chemistry and medicinal science. While direct literature on this specific compound is nascent, a comprehensive analysis of its structural components—the di-iodinated imidazole core and the N,N-dimethylsulfonamide moiety—provides a strong foundation for predicting its synthetic accessibility, chemical behavior, and potential as a therapeutic agent. This guide synthesizes the existing knowledge on related compounds to construct a predictive framework for the properties and applications of this compound, offering a roadmap for future research and development. We will delve into a probable synthetic route, explore the anticipated biological activities based on well-established structure-activity relationships of analogous compounds, and propose experimental workflows for its characterization and evaluation.

Introduction: The Rationale for this compound

The imidazole ring is a cornerstone of medicinal chemistry, present in a plethora of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the development of imidazole-containing drugs with a wide range of therapeutic applications, including antifungal, antibacterial, and anticancer agents.[3][4] The introduction of halogen atoms, particularly iodine, onto the imidazole scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can introduce new binding interactions, like halogen bonding.[5]

Concurrently, the sulfonamide functional group is a well-established pharmacophore, most famously recognized in the sulfa class of antibiotics.[1] Beyond their antimicrobial properties, sulfonamides are integral to a diverse array of drugs, including diuretics, anticonvulsants, and a growing number of targeted cancer therapies, such as carbonic anhydrase and kinase inhibitors.[2][6][7]

The combination of a di-iodinated imidazole core with an N,N-dimethylsulfonamide group in this compound creates a molecule with a compelling profile for investigation. The di-iodo substitution offers potential for enhanced biological activity and provides synthetic handles for further molecular elaboration, while the sulfonamide moiety imparts a proven pharmacophoric element. This guide will explore the scientific underpinnings that make this compound a promising candidate for drug discovery endeavors.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed as follows:

-

Deprotonation of 4,5-diiodo-1H-imidazole: The imidazole nitrogen is first deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN). This generates the corresponding imidazolide anion.

-

Sulfonylation: The resulting anion is then reacted with N,N-dimethylsulfamoyl chloride to yield the target compound, this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on similar reactions reported in the literature.[3]

Materials:

-

4,5-diiodo-1H-imidazole

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-dimethylsulfamoyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4,5-diiodo-1H-imidazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add N,N-dimethylsulfamoyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the N,N-dimethyl groups, the imidazole ring protons, and the overall carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfonamide group (S=O stretching).

Anticipated Biological Activities and Mechanism of Action

The structural features of this compound suggest several potential avenues for biological activity, primarily in the realms of antibacterial and anticancer research.

Potential as an Antibacterial Agent

The sulfonamide moiety is a classic inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[8] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, leading to a depletion of folic acid and subsequent bacteriostatic effects. It is highly probable that this compound could exhibit antibacterial activity through this well-established mechanism. The di-iodo-imidazole portion of the molecule may influence the compound's affinity for the enzyme's active site and its ability to penetrate the bacterial cell wall.

Caption: Proposed mechanism of antibacterial action via DHPS inhibition.

Potential as an Anticancer Agent

Recent research has highlighted the potential of imidazole-sulfonamide hybrids as potent anticancer agents.[2][6][7] These compounds have been shown to target various hallmarks of cancer, including angiogenesis, cell proliferation, and survival. Two particularly relevant mechanisms of action are the inhibition of carbonic anhydrases and protein kinases.

-

Carbonic Anhydrase (CA) Inhibition: Several tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[2] The sulfonamide group is a key zinc-binding moiety that can effectively inhibit these enzymes. The unique substitution pattern of the di-iodo-imidazole ring could confer selectivity for specific CA isoforms.

-

Protein Kinase Inhibition: Dysregulation of protein kinase signaling is a fundamental aspect of cancer. Imidazole-based compounds have been successfully developed as kinase inhibitors. For instance, some sulfonamide derivatives containing an imidazole moiety have shown inhibitory activity against kinases like ALK5, which is involved in the TGF-β signaling pathway that plays a crucial role in cancer progression.[7]

Table 1: Potential Biological Targets and Therapeutic Areas

| Potential Target | Therapeutic Area | Rationale based on Analogous Compounds | Citation(s) |

| Dihydropteroate Synthase (DHPS) | Antibacterial | The sulfonamide moiety is a known competitive inhibitor of bacterial DHPS. | [8] |

| Carbonic Anhydrase IX/XII | Anticancer | Sulfonamide-bearing imidazoles have demonstrated selective inhibition of tumor-associated carbonic anhydrases. | [2][6] |

| ALK5 (TGF-β Type I Receptor Kinase) | Anticancer | Imidazole-sulfonamide derivatives have shown potent inhibitory activity against ALK5. | [7] |

| Other Protein Kinases | Anticancer | The imidazole scaffold is a common feature in many kinase inhibitors. | [6] |

Future Research and Development Workflow

To validate the therapeutic potential of this compound, a structured research and development plan is essential.

Caption: A proposed workflow for the evaluation of this compound.

-

Synthesis and Characterization: The initial step involves the successful synthesis and rigorous characterization of the compound as outlined in Section 2.

-

In Vitro Biological Screening:

-

Antibacterial Activity: The compound should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria to determine its minimum inhibitory concentration (MIC).

-

Anticancer Activity: The cytotoxic effects of the compound should be evaluated against a panel of human cancer cell lines. Further mechanistic studies would involve enzyme inhibition assays for carbonic anhydrases and relevant protein kinases.

-

-

Lead Optimization: Should the initial screening reveal promising activity, structure-activity relationship (SAR) studies can be initiated. This would involve the synthesis and evaluation of analogs with modifications to the imidazole and sulfonamide moieties to enhance potency and selectivity.

-

In Vivo Studies: Promising lead compounds would then be advanced to in vivo studies in appropriate animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

Conclusion

This compound represents a molecule with considerable, yet unexplored, potential in medicinal chemistry. By leveraging the well-documented biological activities of its constituent imidazole and sulfonamide pharmacophores, a strong scientific case can be made for its investigation as a novel antibacterial or anticancer agent. The proposed synthetic route is feasible with standard organic chemistry techniques, and a clear path for its biological evaluation has been outlined. This technical guide serves as a foundational document to inspire and direct future research into this promising compound, with the ultimate goal of translating its chemical potential into tangible therapeutic benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent development of azole–sulfonamide hybrids with the anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide (CAS 198127-92-3): Synthesis, Properties, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide, a halogenated heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. We will explore its core chemical attributes, detail a robust synthetic pathway with step-by-step protocols, and analyze its potential biological activities based on its distinct structural motifs: the di-iodinated imidazole core and the N,N-dimethylsulfonamide group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Introduction and Molecular Overview

This compound is a synthetic organic compound that merges three key pharmacophoric features into a single molecular architecture. The core of the molecule is an imidazole ring, a five-membered heterocycle that is a fundamental building block in numerous biologically active compounds and natural products.[1] This core is heavily functionalized with two iodine atoms at the 4 and 5 positions and an N,N-dimethylsulfonamide group at the N-1 position.

The imidazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[2] The addition of the sulfonamide moiety, a cornerstone of many therapeutic agents from antibacterials to anticancer drugs, further enhances its potential pharmacological relevance.[3][4] The di-iodo substitution significantly modulates the electronic and steric properties of the imidazole ring, increasing its lipophilicity and introducing the potential for halogen bonding interactions with target proteins—a critical, yet often underutilized, aspect of rational drug design.

This guide will deconstruct the molecule to provide a clear path to its synthesis and a logical framework for exploring its applications.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is the first step in any research endeavor. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 198127-92-3 | [5] |

| Molecular Formula | C₅H₇I₂N₃O₂S | [5] |

| Molecular Weight | 426.99 g/mol | N/A |

| IUPAC Name | N,N-dimethyl-4,5-diiodo-1H-imidazole-1-sulfonamide | N/A |

| SMILES | CN(C)S(=O)(=O)N1C=NC(=C1I)I | N/A |

| Canonicalized | True | [6] |

Synthesis and Characterization

The synthesis of this compound is most logically approached via a two-step sequence: first, the preparation of the 4,5-diiodo-1H-imidazole intermediate, followed by the sulfonylation of the imidazole nitrogen.

References

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

Physical and chemical properties of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide

An In-Depth Technical Guide to N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide (CAS: 198127-92-3)

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound. This highly functionalized heterocyclic compound serves as a valuable and versatile building block in medicinal chemistry and materials science. Its structure, featuring a di-iodinated imidazole core protected by an N,N-dimethylsulfamoyl group, offers specific reactive sites for further molecular elaboration. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and strategic utilization in complex synthetic campaigns.

Molecular Identity and Physicochemical Properties

This compound is a compound whose utility is defined by its unique substitution pattern. The two iodine atoms provide handles for cross-coupling reactions, while the sulfonamide group serves as a robust protecting group for the imidazole N-H, preventing unwanted side reactions and influencing the ring's electronic properties.

Nomenclature and Structural Identifiers

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 198127-92-3[1][2][3] |

| Molecular Formula | C₅H₇I₂N₃O₂S[1] |

| Molecular Weight | 427.00 g/mol [1] |

| IUPAC Name | 4,5-diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide[1] |

| InChI Key | BRCLUKJLHQKEGH-UHFFFAOYSA-N[1] |

| Canonical SMILES | CN(C)S(=O)(=O)N1C=NC(I)=C1I[1] |

Physical and Chemical Data

Experimental data for the title compound is limited. The data presented below is a combination of commercially available information and predicted values for related structures. It is recommended to determine these properties empirically for any specific batch.

| Property | Value | Source |

| Purity | ≥97% | Commercially Available[1] |

| Calculated LogP | 1.077 | Fluorochem[1] |

| Topological Polar Surface Area | 63.6 Ų | PubChem (for non-iodinated analog)[4] |

| Storage Conditions | Keep Cold (Refrigerator, 2-8 °C recommended) | Conier Chem&Pharma (for mono-iodo analog)[5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is logically approached via a two-step sequence starting from imidazole. This strategy involves the initial, regioselective iodination of the imidazole core, followed by the protection of the remaining N-H proton with an N,N-dimethylsulfamoyl group.

Synthetic Workflow

The overall transformation from a simple precursor to the highly functionalized target molecule is outlined below. This workflow ensures high yields and purities by separating the C-H functionalization (iodination) from the N-H functionalization (sulfonylation).

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocol

Protocol A: Synthesis of 4,5-diiodo-1H-imidazole Intermediate

This procedure is adapted from established methods for the direct iodination of imidazole.[6][7] The use of a biphasic system or a co-solvent like Tetrahydrofuran (THF) is crucial to manage the poor solubility of elemental iodine in aqueous alkaline solutions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve imidazole (1.0 eq) in a 3 M aqueous solution of sodium hydroxide (3.0 eq). Cool the mixture to 0 °C using an ice bath.

-

Iodine Addition: Separately, dissolve elemental iodine (2.0 eq) in a minimal amount of THF. Slowly add this iodine solution dropwise to the cooled imidazole solution over 1 hour, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Remove the THF under reduced pressure. The resulting precipitate is the crude product. Filter the solid and wash it with cold water.

-

Purification: The crude solid can be purified by stirring in hot ethyl acetate, followed by cooling and filtration to yield pure 4,5-diiodo-1H-imidazole as a white to off-white solid.[6]

Protocol B: Synthesis of this compound

This step involves the nucleophilic attack of the deprotonated diiodoimidazole onto the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride (DMSC).

-

Reaction Setup: To a solution of 4,5-diiodo-1H-imidazole (1.0 eq) in anhydrous THF, add a non-nucleophilic base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation, forming the sodium salt of the imidazole.

-

Sulfonylation: Cool the reaction mixture back to 0 °C. Add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous THF dropwise.[8]

-

Reaction: Let the reaction stir at room temperature overnight.

-

Workup and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude material can be purified by column chromatography on silica gel to afford the final product.

Causality Behind Experimental Choices

-

Choice of Base (Iodination): A strong base like NaOH is required to deprotonate the imidazole N-H, forming the imidazolate anion. This anion is a much more potent nucleophile, which readily attacks the electrophilic iodine.[6]

-

Choice of Base (Sulfonylation): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the diiodoimidazole. This prevents competition with the desired sulfonylation reaction and avoids introducing water, which would hydrolyze the reactive DMSC.

-

Solvent System: Anhydrous solvents are critical in the sulfonylation step to prevent the decomposition of both the organometallic intermediate (imidazolate) and the electrophile (DMSC).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The sulfonamide is a stable protecting group, while the carbon-iodine bonds are primed for transformation.

Reactivity of the C-I Bonds: Gateway to Functionalization

The primary sites of reactivity are the C4 and C5 iodine atoms. These positions are susceptible to halogen-metal exchange reactions, which convert the relatively unreactive C-I bond into a highly nucleophilic organometallic species. This intermediate can then be trapped with a wide range of electrophiles to install new functional groups.[9]

Caption: General workflow for functionalizing the C-I bonds.

This two-step sequence allows for the regioselective introduction of one or two new substituents, making the title compound a powerful scaffold for building molecular complexity. The choice of organometallic reagent (e.g., n-butyllithium vs. a copper-based reagent) can influence the selectivity and functional group tolerance of the reaction.[9]

Spectroscopic and Analytical Characterization

While a public database spectrum is not available, the structure of this compound allows for the confident prediction of its key spectral features.

Predicted NMR Spectral Features

-

¹H NMR:

-

A singlet corresponding to the C2-H proton, expected in the aromatic region (~7.5-8.0 ppm).

-

A singlet integrating to 6 protons for the two equivalent methyl groups of the N,N-dimethylsulfamoyl moiety, expected around ~2.8-3.2 ppm.

-

-

¹³C NMR:

-

A signal for the C2 carbon.

-

Two distinct signals for the iodine-bearing carbons (C4 and C5). These carbons will be significantly shielded due to the heavy atom effect of iodine.

-

A signal for the N-methyl carbons.

-

Mass Spectrometry

-

Molecular Ion: The exact mass is 426.8450 Da.[1] In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ should be readily observable.

-

Isotopic Pattern: The presence of two iodine atoms will create a characteristic isotopic pattern that can be used to confirm the composition.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the dimethylamino group, SO₂, or the entire dimethylsulfamoyl group.

Recommended Analytical Workflow

Caption: A standard analytical workflow for structural verification.

Applications in Research and Drug Development

The title compound is not an end-product but a strategic intermediate. Its value is realized in its ability to generate libraries of complex molecules.

-

Medicinal Chemistry: As a di-iodinated scaffold, it allows for the synthesis of novel kinase inhibitors, antivirals, or other therapeutic agents through sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira). The imidazole core is a common pharmacophore found in many approved drugs.[6][10]

-

Materials Science: The ability to introduce two different functional groups allows for the creation of novel ligands for catalysis or functional organic materials with tailored electronic or photophysical properties.[6]

Safety and Handling

-

Precautions: Handle in a well-ventilated place, such as a fume hood. Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is 2-8 °C.[5][11]

-

Hazards: While specific toxicity data is not available for the title compound, its precursors and related structures are hazardous. N,N-dimethylsulfamoyl chloride is corrosive and toxic. Assume the title compound is an irritant and handle with care.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. N,N-Dimethyl-1H-imidazole-1-sulfonamide | C5H9N3O2S | CID 395751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

- 7. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 8. Dimethylsulfamoyl chloride | 13360-57-1 | Benchchem [benchchem.com]

- 9. Selective functionalization of imidazoles via an iodine–copper exchange reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Page loading... [wap.guidechem.com]

- 11. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide as a Potent Electrophilic Iodinating Agent

Introduction: The Critical Role of Iodination in Modern Chemistry

The introduction of iodine into molecular architectures is a foundational strategy in contemporary organic synthesis and drug discovery. Iodinated organic compounds are not merely halogenated molecules; they are versatile synthetic intermediates of immense value. Their utility spans from being crucial precursors in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to serving as heavy-atom derivatives for X-ray crystallography and forming the core of numerous biologically active molecules and radiotracers. The choice of an iodinating agent is therefore a critical parameter that dictates the efficiency, selectivity, and overall success of a synthetic campaign. While classical reagents like molecular iodine (I₂) and N-Iodosuccinimide (NIS) are widely used, the demand for novel reagents with enhanced reactivity, selectivity, and improved handling characteristics persists.[1]

This application note introduces N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide , a promising yet underutilized reagent for electrophilic iodination. We will provide a detailed overview of its properties, a proposed mechanism of action, and a comprehensive experimental protocol for its application in the iodination of activated aromatic systems, offering researchers a valuable addition to their synthetic toolkit.

Reagent Profile: this compound

This compound is a stable, solid reagent that offers a high molecular weight percentage of iodine. Its structure features an imidazole core, which is a common motif in biologically active compounds.[2] The key to its reactivity lies in the electron-withdrawing N-sulfonamide group, which polarizes the C-I bonds on the imidazole ring, rendering the iodine atoms highly electrophilic and susceptible to transfer to a nucleophilic substrate.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 198127-92-3 | [3][4] |

| Molecular Formula | C₅H₇I₂N₃O₂S | [4] |

| Molecular Weight | 426.99 g/mol | [4] |

| Appearance | Off-white to yellow solid | [5] |

| Solubility | Soluble in many common organic solvents (e.g., DCM, THF, MeCN) | Inferred from general sulfonamide properties |

Proposed Mechanism of Iodination

The iodination reaction using this compound is proposed to proceed via an electrophilic aromatic substitution (SEAr) mechanism. The electron-withdrawing sulfonamide group enhances the electrophilicity of the iodine atoms. When an electron-rich aromatic substrate is introduced, its π-system attacks one of the iodine atoms, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, such as the solvent or the sulfonamide byproduct, restores aromaticity and yields the iodinated product.

Caption: Proposed mechanism for electrophilic aromatic iodination.

Experimental Protocol: Iodination of Anisole

This protocol provides a general method for the iodination of an activated aromatic substrate, using anisole as a model compound. Researchers should note that reaction times and temperatures may need to be optimized for different substrates.

Materials:

-

Anisole (substrate)

-

This compound (iodinating agent)

-

Dichloromethane (DCM), anhydrous

-